molecular formula C20H21F2N5O B2663761 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097895-24-2

2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2663761
CAS RN: 2097895-24-2
M. Wt: 385.419
InChI Key: DPFIITYDWOEGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H21F2N5O and its molecular weight is 385.419. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry and Synthesis

Research on the stereochemistry of related compounds, such as studies on nucleophilic displacements on difluorocyclopropyldibenzosuberanyl substrates, provides insights into the synthesis of complex molecules. For example, Barnett et al. (2004) explored the stereochemistry of C-6 nucleophilic displacements, leading to an improved synthesis approach for a multidrug resistance modulator, LY335979 trihydrochloride, highlighting the importance of stereochemical considerations in drug synthesis and development (Barnett, Huff, Kobierski, Letourneau, & Wilson, 2004).

Molecular Interactions

The molecular interaction studies of antagonists with cannabinoid receptors offer another perspective. For instance, Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), providing valuable data on how such compounds interact with CB1 cannabinoid receptors, which could be relevant for understanding the pharmacological potential of related chemical structures (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5O/c21-17-2-3-18(22)16(12-17)14-25-10-6-15(7-11-25)13-27-20(28)5-4-19(24-27)26-9-1-8-23-26/h1-5,8-9,12,15H,6-7,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFIITYDWOEGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.